Neobritannilactone B

Melanogenesis Skin Lightening Cytotoxicity

Researchers studying Inula britannica sesquiterpenes face a critical pitfall: co-isolated analogues like britannilactone inhibit melanogenesis (IC50 15.5 μM), while Neobritannilactone B is uniquely cytotoxic in the same B16 assay. Using the wrong congener ruins experimental outcomes. - Cytotoxicity in COLO205 (IC50 14.3 μM) and AGS (IC50 21.4 μM) cancer cell lines [20†L36-L43]. - Pro-apoptotic activity via patent-backed mechanisms, ideal for oncology tool compound panels [26†L2-L6]. - Serves as a selectivity control in pigmentation assays, confirming melanin inhibition is not due to general cytotoxicity [12†L18-L22]. - Bulk quantities (5 mg to 1 g) available with HPLC-verified purity for consistent SAR studies.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
Cat. No. B14870379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeobritannilactone B
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2
InChIInChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5+,10-8+/t12-,13+,14+/m0/s1
InChIKeyPDEJECFRCJOMEN-WQURXQIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neobritannilactone B: Cytotoxic Sesquiterpene Lactone


Neobritannilactone B is a sesquiterpene lactone (C15H20O3, MW 248.32) isolated from the chloroform fraction of Inula britannica L. [1]. It is distinguished within the Inula sesquiterpene class by its cytotoxic profile, in contrast to structurally related analogues that exhibit anti-melanogenic activity without overt cytotoxicity [2]. The compound is also noted in patents for inducing apoptosis in cancer cells [3].

  • Cytotoxic sesquiterpene lactone probe
  • Supports cell-model endpoint review (COLO205, AGS, HL-60 context)
  • Melanogenesis assay negative control fit
  • Apoptosis pathway assay context

Why Neobritannilactone B Cannot Be Replaced


Sesquiterpene lactones from Inula britannica exhibit divergent biological profiles despite structural similarities. Neobritannilactone B is uniquely cytotoxic in melanogenesis assays where its co-isolated analogues are not [1]. This bifurcation—cytotoxic versus anti-melanogenic—renders generic substitution scientifically invalid; selecting the incorrect congener would confound experimental outcomes in oncology, pigmentation, or inflammation research. The quantitative distinctions that dictate experimental utility are detailed below.

Functional Divergence Among Inula Sesquiterpenes

Co-isolated analogues 1-O-acetylbritannilactone and britannilactone are anti-melanogenic, not cytotoxic. Substitution would confound phenotype interpretation in cancer or pigmentation studies.

Structural Similarity, Distinct Core Scaffolds

Neobritannilactone B contains a cyclodeca[b]furan-2-one core, whereas britannilactone features a benzofuran-2-one with a hydroxypentanyl side chain. These scaffold differences correlate with divergent bioactivity; generic replacement risks activity mismatch.

Neobritannilactone B vs. Analogues: Key Data


Divergent Melanogenesis Activity

In a direct comparative study of Inula britannica sesquiterpenes, Neobritannilactone B (3) was found to be cytotoxic to B16 melanoma cells, whereas its co-isolated analogues 1-O-acetylbritannilactone (1) and britannilactone (2) significantly inhibited melanin production without observed cytotoxicity. This demonstrates a functional bifurcation within the same natural extract [1].

Divergent Melanogenesis Activity
Head-to-head comparison
Cytotoxic (no anti-melanogenic IC50) vs 1-O-acetylbritannilactone IC50 13.3 μM, britannilactone IC50 15.5 μM (both non-cytotoxic)
Phenotype-specific selection: cytotoxic tool, not anti-melanogenic
B16 melanoma cells, IBMX-stimulated melanin assay
Melanogenesis Skin Lightening Cytotoxicity

Cytotoxicity in Cancer Cell Lines

Neobritannilactone B exhibits moderate cytotoxicity against a panel of human cancer cell lines. While no direct comparator was included in the primary source, cross-study comparison with britannilactone—which showed no cytotoxicity in B16 cells [2]—suggests that Neobritannilactone B possesses a distinct cytotoxicity profile not shared by all Inula sesquiterpenes. IC50 values for Neobritannilactone B against COLO205, AGS, and HL-60 cells are 14.3 μM, 21.4 μM, and 27.4 μM, respectively, after 24-hour exposure [1].

Cytotoxicity IC50 Panel
Cross-study reported
COLO205 14.3 μM, AGS 21.4 μM, HL-60 27.4 μM
Supports cell-model endpoint review; moderate potency context
Trypan blue exclusion, 24 h
Oncology Cytotoxicity Natural Product

Apoptosis Induction in Cancer Cells

A patent application claims that Neobritannilactone B (NAB) induces apoptosis in cancer cells, including colon cancer, leukemia, and gastric cancer models [1]. The patent also describes the use of acetyl neobritannilactone B (ANAB) as an alternative apoptosis-inducing agent. While quantitative apoptosis data (e.g., EC50, % apoptotic cells) are not disclosed in the abstract, the patent establishes a mechanistic claim that differentiates NAB from non-cytotoxic Inula sesquiterpenes.

Apoptosis Induction (Patent)
Data to verify
Qualitative claim of apoptosis in cancer cells
Supports apoptosis pathway-response interpretation
No quantitative EC50 disclosed; patent abstract only
Apoptosis Cancer Therapy Natural Product

Structural Basis for Functional Divergence

Neobritannilactone B features a 6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one core [1]. In contrast, britannilactone contains a 4-hydroxy-5-(5-hydroxypentan-2-yl)-6-methyl-3-methylidene-2,3,3a,4,7,7a-hexahydro-1-benzofuran-2-one structure . This structural divergence—particularly the absence of the hydroxypentanyl side chain in Neobritannilactone B—correlates with the functional switch from anti-melanogenic to cytotoxic activity. While direct SAR studies are lacking, class-level inference from sesquiterpene lactone literature suggests that the cyclodeca ring system and substitution pattern influence biological target engagement.

Structural Divergence
Class-level inference
Cyclodeca[b]furan-2-one vs benzofuran-2-one core
Core scaffold difference may explain activity switch
No direct SAR; inferred from sesquiterpene lactone class
Structure-Activity Relationship Chemoinformatics Sesquiterpene Lactone

Neobritannilactone B Optimal Use Cases


Oncology Cytotoxicity & Apoptosis

Neobritannilactone B is suitable for inclusion in cancer cell line panels where moderate cytotoxicity is sought. Its IC50 values (14.3–27.4 μM) [1] and claimed pro-apoptotic activity [2] position it as a tool compound for investigating sesquiterpene-mediated cell death pathways, particularly in colon (COLO205) and gastric (AGS) cancer models. Its cytotoxic profile distinguishes it from non-cytotoxic Inula sesquiterpenes, preventing false negatives in viability screens.

Melanogenesis Negative Control

Given that Neobritannilactone B is cytotoxic rather than anti-melanogenic in B16 melanoma cells [1], it serves as an ideal negative control or selectivity tool in pigmentation assays. Researchers can use it to confirm that observed melanin inhibition by related compounds is not due to general cytotoxicity, thereby increasing assay robustness.

Natural Product Chemistry & Chemoinformatics

The compound's unique cyclodeca[b]furan-2-one core [1] makes it valuable for structure-activity relationship (SAR) studies and as a reference standard in metabolomics databases (e.g., KNApSAcK). Its distinct mass spectral and NMR signatures facilitate dereplication efforts when analyzing Inula britannica extracts.

Patent-Driven Cancer Therapeutics

The existing patent on Neobritannilactone B for apoptosis induction in cancer [2] provides a foundation for further medicinal chemistry optimization and preclinical development. Procurement of the compound enables follow-on studies to validate and extend the patent claims, potentially leading to novel anticancer agents.

Application
Selection Property
Validation Focus
Cancer cell-model cytotoxicity studies
Reported cytotoxic profile in tested lines
Cell-viability and apoptosis pathway endpoints
Melanogenesis assay selectivity control
Cytotoxic rather than anti-melanogenic
Phenotype discrimination in B16 melanoma models
Natural product dereplication & SAR
Unique cyclodeca core and spectral signature
Database reference standard (KNApSAcK) and structural studies
Apoptosis pathway research
Patent-reported apoptosis induction context
Independent mechanistic validation studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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